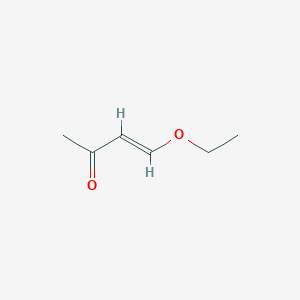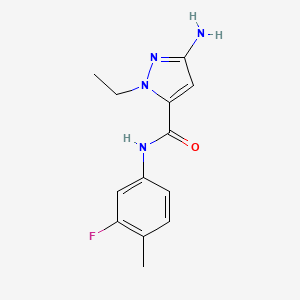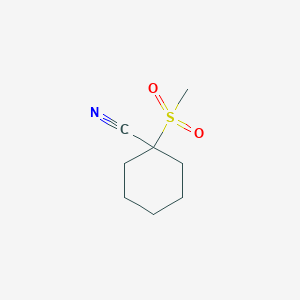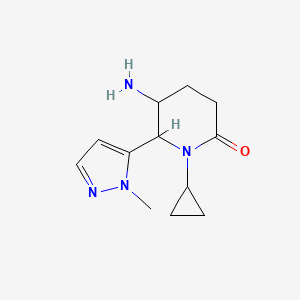
(2,6-Dimethylphenyl)amino acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)amino acetate, also known as (2,6-Dimethylphenyl)aminoacetic acid, is an organic compound with the molecular formula C10H11NO3. It is a derivative of acetic acid and features a 2,6-dimethylphenyl group attached to an amino acetate moiety. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)amino acetate typically involves the reaction of 2,6-dimethylaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2,6-dimethylaniline attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced reactors and purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)amino acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,6-Dimethylphenyl)amino acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)amino acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in electron transfer processes, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylphenyl)carbamoyl formic acid: Similar in structure but with a carbamoyl group instead of an amino group.
Denatonium: A quaternary ammonium compound with a similar phenyl group but different functional groups.
Uniqueness
(2,6-Dimethylphenyl)amino acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility as a catalyst and reagent in organic synthesis sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2,6-dimethylanilino) acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-8(2)10(7)11-13-9(3)12/h4-6,11H,1-3H3 |
InChI Key |
CGTOJFFPAUHSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749460.png)

![N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide](/img/structure/B11749477.png)
![rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride](/img/structure/B11749491.png)


![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749502.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749509.png)


![1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11749519.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749544.png)
![1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
